2,4-Dichloro-3,5,6-trimethylphenol
Description
Its molecular formula is C₉H₁₀Cl₂O, with a molecular weight of 217.09 g/mol (calculated). The compound’s structure combines both electron-withdrawing (Cl) and electron-donating (CH₃) groups, which significantly influence its physicochemical properties and reactivity.
Properties
CAS No. |
6965-74-8 |
|---|---|
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,4-dichloro-3,5,6-trimethylphenol |
InChI |
InChI=1S/C9H10Cl2O/c1-4-5(2)9(12)8(11)6(3)7(4)10/h12H,1-3H3 |
InChI Key |
YYJLTJNUMBZDQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)Cl)C)Cl)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)Cl)C)Cl)C |
Other CAS No. |
6965-74-8 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Chlorophenols and Substituted Phenols
Key Observations :
- Lipophilicity: The methyl groups in this compound enhance its lipophilicity compared to non-methylated dichlorophenols (e.g., 2,4-DCP), likely improving membrane permeability in biological systems .
Antimicrobial Activity
Table 2: Antimicrobial Efficacy of Substituted Phenols
Key Observations :
- Chlorine Positioning : 3,4-Dichloro substitution (as in 3,4-DCP) is more effective against fungi than 2,4-dichloro analogs, suggesting that the target compound’s 2,4-Cl arrangement may limit antifungal potency .
- Methyl vs.
Table 3: Copolymerization Behavior of Substituted Phenols
Key Observations :
- Steric Hindrance: The 3,5,6-trimethyl groups in the target compound are expected to further reduce copolymerization efficiency compared to 2,4,6-trimethylphenol, as seen in similar systems .
- Electronic Effects: Electron-withdrawing Cl groups may deactivate the aromatic ring, slowing polymerization kinetics compared to methyl-substituted phenols .
Toxicological and Environmental Considerations
While specific data on this compound are lacking, chlorophenols generally exhibit moderate to high toxicity. For example:
- 2,4-DCP: Oral LD₅₀ (rat) = 580 mg/kg; classified as a possible carcinogen .
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